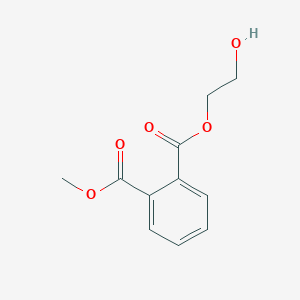
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O6. It is known for its unique chemical structure, which includes a hydroxyethyl group and a methyl group attached to a benzene ring with two carboxylate groups.
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate typically involves esterification reactions. One common method is the reaction of 2-methyl phthalic anhydride with ethylene glycol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers and other materials due to its ester functionality.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in the production of flexible PVC.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.
1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester: Similar structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-O-(2-hydroxyethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-4-2-3-5-9(8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 |
InChI-Schlüssel |
LUBLWTRAWAFFOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
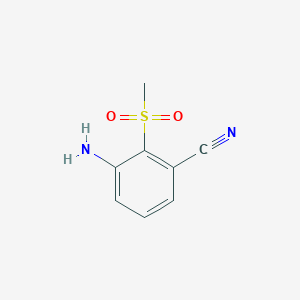
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)
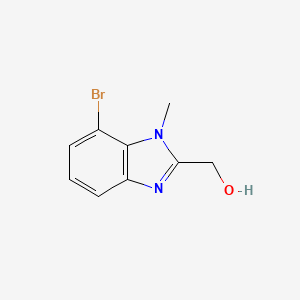
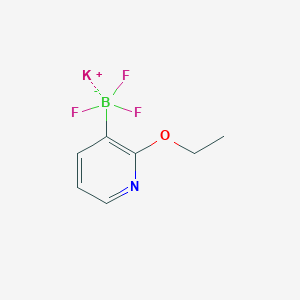
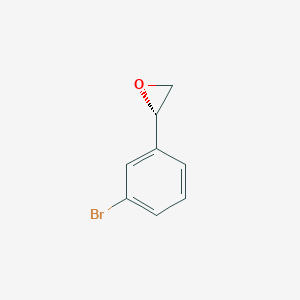
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
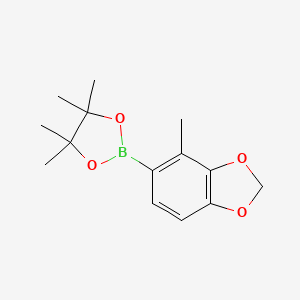
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)
